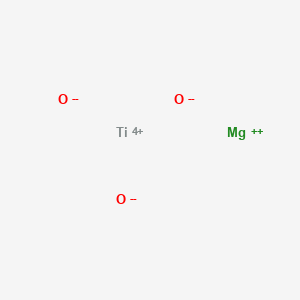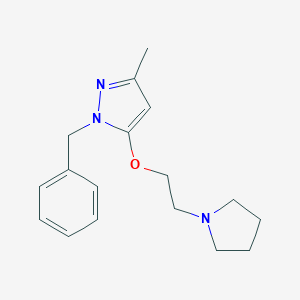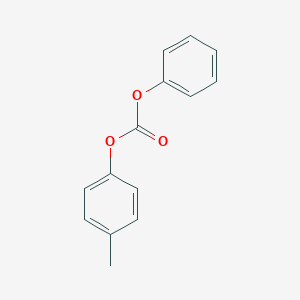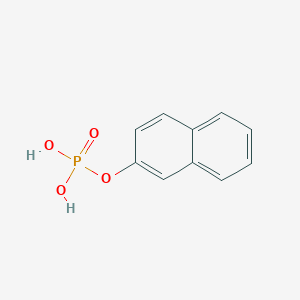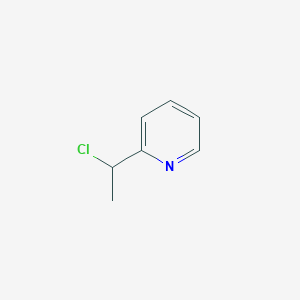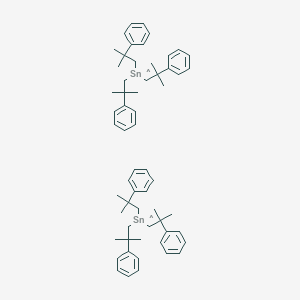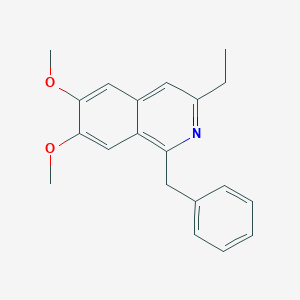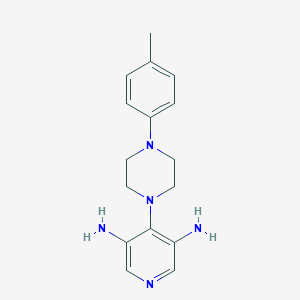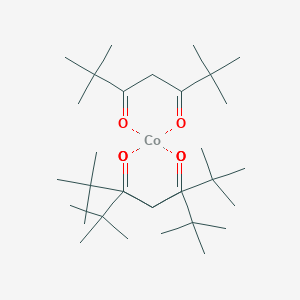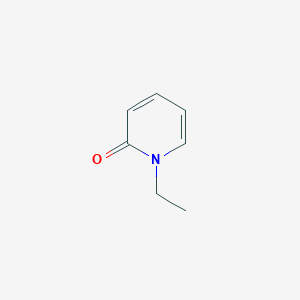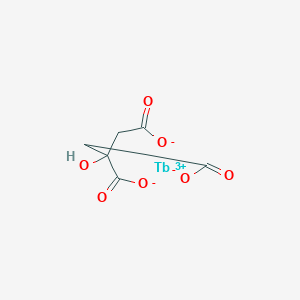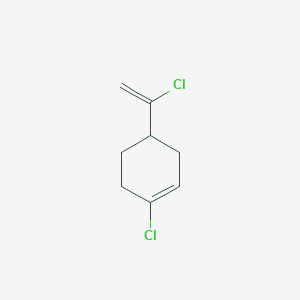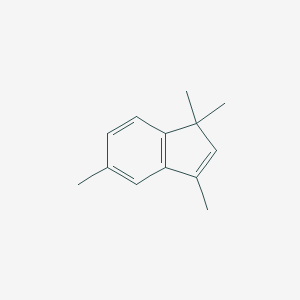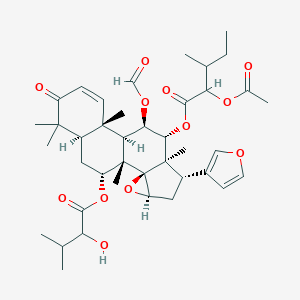
Heudelottin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heudelottin F is a natural compound that is derived from the roots of the plant Isodon japonicus. This compound has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mécanisme D'action
The mechanism of action of Heudelottin F is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Heudelottin F has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, it has been found to modulate various transcription factors such as AP-1 and STAT3, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Heudelottin F in lab experiments is that it is a natural compound that is derived from a plant source. This makes it a potentially safer alternative to synthetic compounds that may have toxic side effects. However, one limitation of using Heudelottin F is that its availability may be limited due to the difficulty in synthesizing it in large quantities.
Orientations Futures
There are several future directions for research on Heudelottin F. One area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Furthermore, research could be conducted to explore the potential of Heudelottin F as a lead compound for the development of new drugs.
Méthodes De Synthèse
Heudelottin F can be synthesized using a method that involves the extraction of the compound from the roots of Isodon japonicus. The plant is first dried and then ground into a powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white crystalline powder.
Applications De Recherche Scientifique
Heudelottin F has been the subject of extensive scientific research due to its various pharmacological properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, it has been found to have anti-viral effects by inhibiting the replication of the hepatitis B virus.
Propriétés
Numéro CAS |
11052-31-6 |
|---|---|
Nom du produit |
Heudelottin F |
Formule moléculaire |
C40H54O12 |
Poids moléculaire |
726.8 g/mol |
Nom IUPAC |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1 |
Clé InChI |
RDVGDKYASWLSCE-ASOOEVESSA-N |
SMILES isomérique |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



